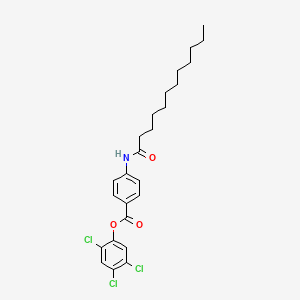
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is a complex organic compound that belongs to the class of chlorinated aromatic esters This compound is characterized by the presence of a trichlorophenyl group and a dodecanoylamino group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(dodecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and 4-(dodecanoylamino)benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,4,5-Trichlorophenol and 4-(dodecanoylamino)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyl 4-(dodecanoylamino)benzoate
- 2,4,6-Trichlorophenyl 4-(dodecanoylamino)benzoate
- 2,4,5-Trichlorophenyl 4-(octanoylamino)benzoate
Uniqueness
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds with fewer chlorine atoms or different acyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 79404-94-7 | |
Fórmula molecular |
C25H30Cl3NO3 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 4-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-24(30)29-19-14-12-18(13-15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h12-17H,2-11H2,1H3,(H,29,30) |
Clave InChI |
ABSBKUOZGJHIJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


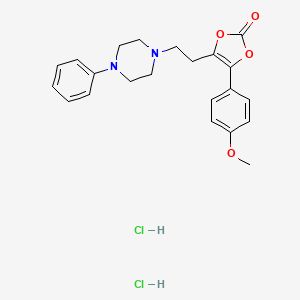
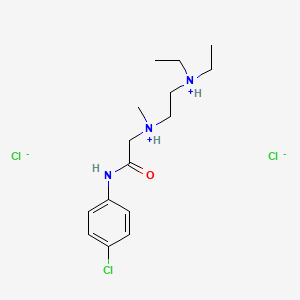
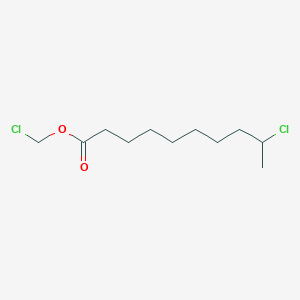
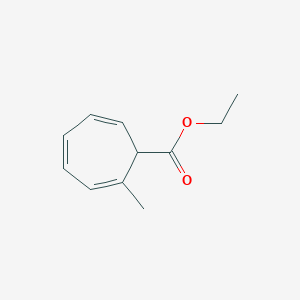
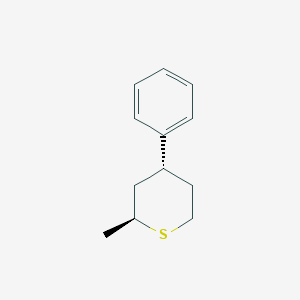
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)

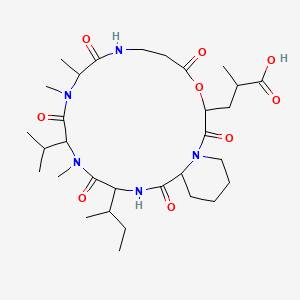
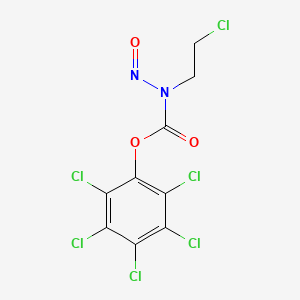
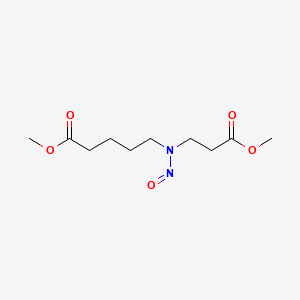

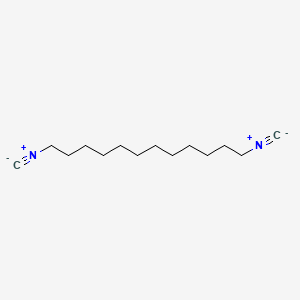

![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
